molecular formula C19H27N3O4S B2722921 4-ethyl-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034491-74-0

4-ethyl-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No. B2722921
CAS RN: 2034491-74-0
M. Wt: 393.5
InChI Key: UFHYNXSVKSGXCP-UHFFFAOYSA-N
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Description

4-ethyl-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H27N3O4S and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality 4-ethyl-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dioxopiperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2,3-dioxopiperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research includes methods for synthesizing components like "4-ethyl-2,3-dioxopiperazine" derivatives. For instance, a study detailed a convenient synthesis of crystalline 4-ethyl-2,3-dioxopiperazine derivatives using triphosgene, emphasizing a reaction carried out under mild conditions and yielding high purity products (Wei et al., 2008). Such methodologies highlight the ongoing development of efficient and cleaner synthetic routes for complex molecules.

  • Chemical Modification and Biological Activity : The synthesis and modification of thiophene derivatives have been explored, with some studies focusing on their potential as local anesthetic and antiarrhythmic agents. For example, derivatives of cyclopenteno[b]thiophene were synthesized and evaluated for their biological activities, showing comparable effects to known local anesthetics and antiarrhythmics (Al-Obaid et al., 1998).

Pharmaceutical Applications

  • Antimicrobial and Antioxidant Activities : Compounds with a thiophene base have been investigated for their antimicrobial and antioxidant properties. For instance, thiophene-Schiff bases and their metal complexes showed significant activity against various bacterial strains and fungi, suggesting potential for pharmaceutical applications (Altundas et al., 2010).

  • Nootropic and Anticancer Potential : The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored for their nootropic activity, which relates to enhancing cognitive function. Some of these compounds showed promising results in preliminary evaluations (Valenta et al., 1994). Additionally, novel pyrazolopyrimidines derivatives were synthesized for their anticancer and anti-5-lipoxygenase activities, offering insights into the development of new therapeutic agents (Rahmouni et al., 2016).

properties

IUPAC Name

4-ethyl-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4S/c1-3-21-10-11-22(17(25)16(21)24)18(26)20-12-19(8-4-5-9-19)15-7-6-14(27-15)13(2)23/h6-7,13,23H,3-5,8-12H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHYNXSVKSGXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC2(CCCC2)C3=CC=C(S3)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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